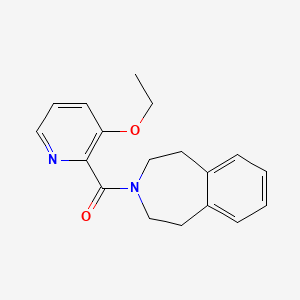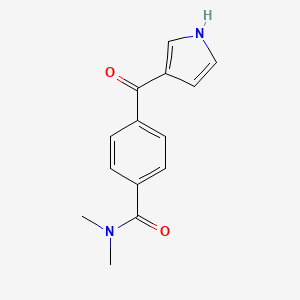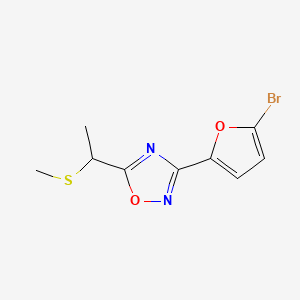
4-(Cyclohexylamino)-1-cyclopropylpyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Cyclohexylamino)-1-cyclopropylpyrrolidin-2-one, commonly known as CPP, is a synthetic compound that belongs to the class of pyrrolidinones. CPP has gained significant attention in the scientific community due to its potential applications in various fields, including neuroscience, pharmacology, and drug development. CPP is a potent competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and learning and memory processes.
科学的研究の応用
CPP has been extensively studied for its potential applications in various fields of research. In neuroscience, CPP is commonly used as a pharmacological tool to study the 4-(Cyclohexylamino)-1-cyclopropylpyrrolidin-2-one receptor and its role in synaptic plasticity, learning, and memory processes. CPP has also been investigated for its potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and stroke. In pharmacology, CPP is used as a reference compound to evaluate the efficacy and potency of new 4-(Cyclohexylamino)-1-cyclopropylpyrrolidin-2-one receptor antagonists. CPP has also been studied for its potential applications in drug development, particularly in the design of new analgesics and anesthetics.
作用機序
CPP acts as a competitive antagonist of the 4-(Cyclohexylamino)-1-cyclopropylpyrrolidin-2-one receptor, which is a subtype of the ionotropic glutamate receptor. The 4-(Cyclohexylamino)-1-cyclopropylpyrrolidin-2-one receptor is involved in various physiological processes, including synaptic plasticity, learning, and memory. CPP binds to the receptor's ion channel pore and prevents the influx of calcium ions, thus inhibiting the receptor's activation. This leads to a decrease in the excitability of the neuron and a reduction in synaptic plasticity.
Biochemical and Physiological Effects:
CPP's biochemical and physiological effects are mainly related to its action on the 4-(Cyclohexylamino)-1-cyclopropylpyrrolidin-2-one receptor. By inhibiting the receptor's activation, CPP reduces the influx of calcium ions and the subsequent activation of intracellular signaling pathways. This leads to a decrease in the excitability of the neuron and a reduction in synaptic plasticity. CPP has also been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and acetylcholine, which are involved in various physiological processes.
実験室実験の利点と制限
CPP's advantages for lab experiments include its high potency and selectivity for the 4-(Cyclohexylamino)-1-cyclopropylpyrrolidin-2-one receptor, which makes it a useful pharmacological tool for studying the receptor's function. CPP's limitations include its poor solubility in aqueous solutions, which can affect its bioavailability and limit its use in in vivo studies. CPP's potential toxicity and side effects also need to be considered when using it in lab experiments.
将来の方向性
CPP's potential applications in various fields of research continue to be explored. In neuroscience, future research could focus on the role of the 4-(Cyclohexylamino)-1-cyclopropylpyrrolidin-2-one receptor and its antagonists in synaptic plasticity and learning and memory processes. In pharmacology, future research could focus on the development of new 4-(Cyclohexylamino)-1-cyclopropylpyrrolidin-2-one receptor antagonists with improved efficacy and safety profiles. CPP's potential therapeutic applications in the treatment of neurological disorders also need to be further investigated. Overall, CPP's potential as a pharmacological tool and drug candidate makes it an exciting area of research for the future.
合成法
CPP can be synthesized through a multistep process involving the reaction of cyclohexylamine with cyclopropylketone in the presence of a reducing agent such as sodium borohydride. The resulting product is then subjected to cyclization using an acid catalyst, followed by purification through column chromatography. The purity and yield of CPP can be improved by recrystallization from a suitable solvent.
特性
IUPAC Name |
4-(cyclohexylamino)-1-cyclopropylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O/c16-13-8-11(9-15(13)12-6-7-12)14-10-4-2-1-3-5-10/h10-12,14H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJNPMMSEHYRQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2CC(=O)N(C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Tert-butyl-5-[(3,5-dimethylpyrazol-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7584999.png)
![[2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]-[(3S)-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B7585021.png)
![[4-(pyrrolidine-1-carbonyl)phenyl]-(1H-pyrrol-3-yl)methanone](/img/structure/B7585029.png)

![2-[(2-Chlorophenyl)methyl]-7-thia-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B7585043.png)


![[4-(Oxolan-3-yloxy)piperidin-1-yl]-piperidin-1-ylmethanone](/img/structure/B7585062.png)
![4-[2-[Methyl(thiophen-3-ylmethyl)amino]ethylsulfonyl]benzonitrile](/img/structure/B7585079.png)
![3-[(2-Oxo-1-propan-2-ylpiperidin-3-yl)sulfanylmethyl]benzamide](/img/structure/B7585081.png)
![1-Cyclopropyl-4-[(4-methylcyclohexyl)amino]pyrrolidin-2-one](/img/structure/B7585085.png)
![3,5-Dimethyl-4-[(4-pyrrol-1-ylpyrazol-1-yl)methyl]-1,2-oxazole](/img/structure/B7585088.png)
